molecular formula C18H13Cl3N2O2S B2478379 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether CAS No. 338423-19-1

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether

Cat. No. B2478379
CAS RN: 338423-19-1
M. Wt: 427.72
InChI Key: LLLVORZZNBHCHQ-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether, also known as CBDPE, is an organosulfur compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of 4-thiopyrimidine derivatives, including compounds similar to 2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether, has been explored, showing variations in the substituent at the 5-position of the pyrimidine ring. These compounds were characterized by NMR, IR, mass spectroscopy, and X-ray diffraction. The structures present interesting features in hydrogen-bond interactions (Stolarczyk et al., 2018).

Spectroscopic Investigations

  • Vibrational spectral analysis using FT-IR and FT-Raman techniques has been conducted on compounds with structural similarities to the chemical . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and charge delocalization, enhancing understanding of the compound's molecular behavior (Alzoman et al., 2015).

Molecular Docking and Cytotoxicity Studies

  • Investigations into the cytotoxicity of related compounds against various cancer cell lines have been carried out. Additionally, molecular docking studies have been used to predict potential inhibitory activities against specific proteins, suggesting potential applications in cancer therapy (Siddiqui et al., 2014).

Chemical Behavior and Applications

  • Studies on the chemical behavior of related compounds, such as sulfur inversion in N,S-chelate thioethers, have been conducted. These investigations provide insights into the complex chemical dynamics and potential applications in catalysis or material science (Tresoldi et al., 2002).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-4-12(19)5-3-11)23-17(16)25-15-7-13(20)6-14(21)8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVORZZNBHCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorobenzyl)sulfanyl)-4-(3,5-dichlorophenoxy)-5-pyrimidinyl methyl ether

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